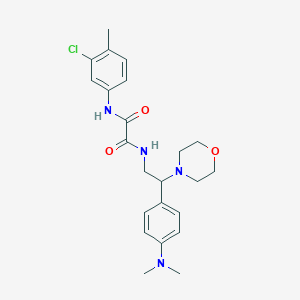

1-(2,4-diméthoxyphényl)-3-((1-(3,4-diméthylphényl)-1H-tétrazol-5-yl)méthyl)urée

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

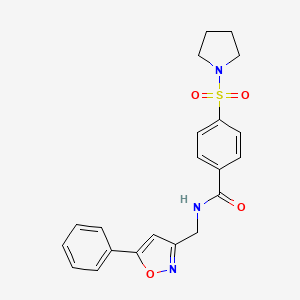

1-(2,4-Dimethoxyphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound characterized by its complex structure, which includes a urea linkage, dimethoxyphenyl, and dimethylphenyl groups, as well as a tetrazole ring

Applications De Recherche Scientifique

- Des recherches ont montré que ce composé possède des propriétés antihypertensives. Il peut agir comme un vasodilatateur, relaxant les vaisseaux sanguins et réduisant la pression artérielle. L’étude de son mécanisme d’action et de son utilisation clinique potentielle dans la gestion de l’hypertension est une voie essentielle pour des recherches supplémentaires .

- L’inflammation joue un rôle crucial dans diverses maladies. Des études préliminaires suggèrent que ce dérivé d’urée présente des effets anti-inflammatoires. Les chercheurs sont désireux de comprendre ses cibles moléculaires et d’évaluer son potentiel en tant qu’agent thérapeutique pour les affections inflammatoires .

- La structure unique du composé en fait un candidat intéressant pour la recherche sur le cancer. Les chercheurs explorent son impact sur la croissance des cellules cancéreuses, l’apoptose et la métastase. L’étude de sa sélectivité contre des types de cancer spécifiques et des thérapies combinées potentielles pourrait fournir des informations précieuses .

- Les troubles neurodégénératifs, tels que les maladies d’Alzheimer et de Parkinson, constituent un défi majeur pour la santé. Certaines études suggèrent que ce composé peut avoir des effets neuroprotecteurs. Les chercheurs étudient sa capacité à prévenir les dommages neuronaux et à améliorer les fonctions cognitives .

- La partie tétrazole du composé contribue à son potentiel antimicrobien. Les chercheurs étudient son efficacité contre les bactéries, les champignons et d’autres agents pathogènes. La compréhension de son mode d’action et de ses applications potentielles dans le traitement des infections est un domaine d’intérêt en cours .

- Compte tenu de ses effets vasodilatateurs, les chercheurs explorent son impact sur la santé cardiovasculaire. L’étude de son rôle dans la prévention des événements ischémiques, l’amélioration du flux sanguin et la protection du tissu cardiaque pourrait conduire à de nouvelles stratégies thérapeutiques .

Activité antihypertensive

Effets anti-inflammatoires

Potentiel anticancéreux

Propriétés neuroprotectrices

Activité antimicrobienne

Applications cardiovasculaires

Ces applications mettent en évidence la polyvalence du 1-(2,4-diméthoxyphényl)-3-((1-(3,4-diméthylphényl)-1H-tétrazol-5-yl)méthyl)urée et soulignent la nécessité de recherches supplémentaires pour libérer son plein potentiel. Gardez à l’esprit que les avancées scientifiques évoluent constamment et que des études en cours peuvent révéler des applications supplémentaires à l’avenir. 🌟 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethoxyphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps:

Formation of the Tetrazole Ring: This can be achieved by reacting 3,4-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.

Urea Formation: The tetrazole derivative is then reacted with 2,4-dimethoxyphenyl isocyanate under controlled conditions to form the desired urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.

Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

Biology and Medicine:

Biological Studies: Used as a probe to study biochemical pathways and mechanisms.

Industry:

Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Electronics: Possible applications in the development of organic semiconductors.

Mécanisme D'action

The mechanism by which 1-(2,4-dimethoxyphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea exerts its effects depends on its interaction with molecular targets. For instance:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Comparaison Avec Des Composés Similaires

1-(2,4-Dimethoxyphenyl)-3-(phenyl)urea: Lacks the tetrazole ring, making it less complex.

1-(3,4-Dimethylphenyl)-3-(phenyl)urea: Lacks the dimethoxyphenyl group, which may affect its reactivity and applications.

Uniqueness: 1-(2,4-Dimethoxyphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of both the tetrazole ring and the dimethoxyphenyl group, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Propriétés

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3/c1-12-5-6-14(9-13(12)2)25-18(22-23-24-25)11-20-19(26)21-16-8-7-15(27-3)10-17(16)28-4/h5-10H,11H2,1-4H3,(H2,20,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOBBPRUEOKMRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=C(C=C(C=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-fluoro-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2562267.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2562269.png)

![3-{[1-(3,4-dihydro-1H-2-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2562272.png)

![2,6-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2562274.png)

![(E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2562276.png)

![ETHYL 1,3,5-TRIMETHYL-4-{[3-(PROPAN-2-YLOXY)PROPYL]CARBAMOYL}-1H-PYRROLE-2-CARBOXYLATE](/img/structure/B2562277.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyamino)methylene]-4-piperidinecarboxamide](/img/structure/B2562278.png)

![(3S)-1-[(pyridin-2-yl)methyl]piperidine-3-carboxylic acid dihydrochloride](/img/structure/B2562282.png)